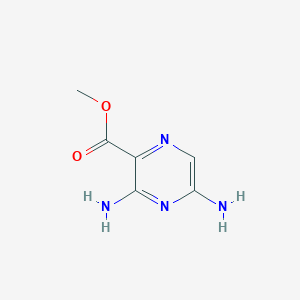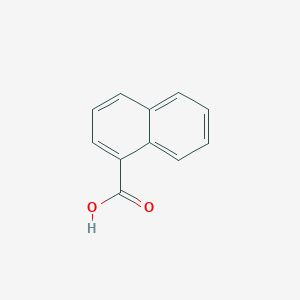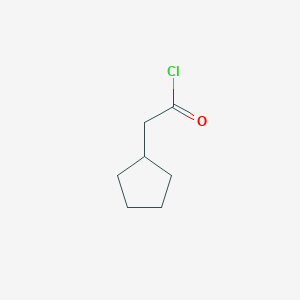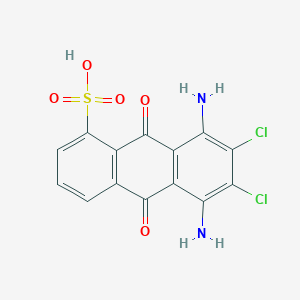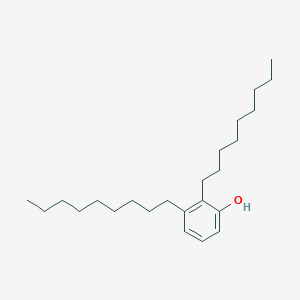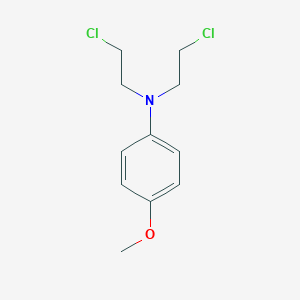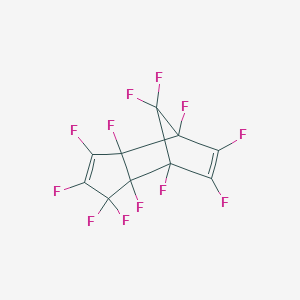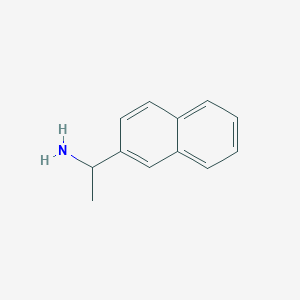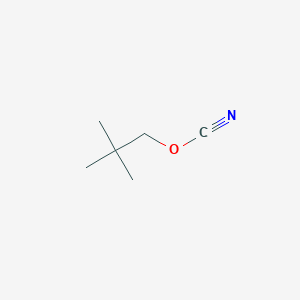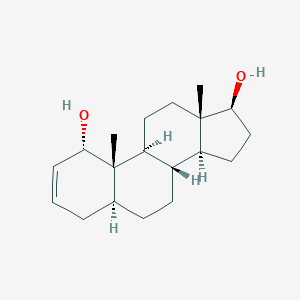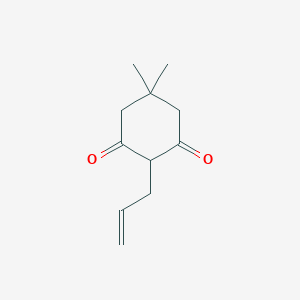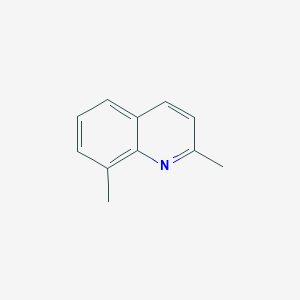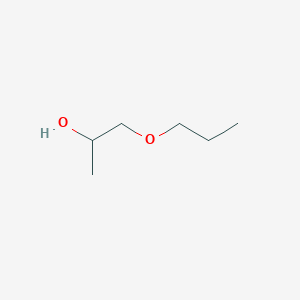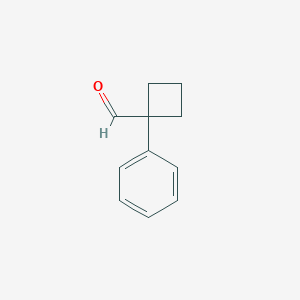
1-Phenyl-cyclobutanecarbaldehyde
Vue d'ensemble
Description
1-Phenyl-cyclobutanecarbaldehyde is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, such as its density, melting point, boiling point, etc., can be found in various chemical databases .Applications De Recherche Scientifique
Field: Organic Chemistry
1-phenylcyclobutanecarbaldehyde could potentially be used in the field of organic chemistry, specifically in the synthesis of cyclobutane-containing natural products .
Application Summary
Cyclobutane is a core structure in many complex natural products, including terpenoids, alkaloids, and steroids . These compounds not only have fascinating structures, but also exhibit potent biological activities . The potential application of 1-phenylcyclobutanecarbaldehyde could be in the synthesis of these cyclobutane-containing natural products.
Results or Outcomes
The outcomes of such synthesis processes would be the production of complex natural products containing cyclobutane subunits . These compounds could then be studied for their biological activities, contributing to fields like medicinal chemistry and pharmacology.
Field: Photoredox Catalysis
1-phenylcyclobutanecarbaldehyde could potentially be used in the field of photoredox catalysis .
Application Summary
The compound could be used in the synthesis of bicyclo [1.1.0]butyl radical cations . These radical cations could then be used in [2π+2σ] cycloaddition reactions .
Methods of Application
The compound could be used in photoredox catalysis to promote the single-electron oxidation of bicyclo [1.1.0]butanes . The resulting radical cations could then undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .
Results or Outcomes
The most notable feature of this transformation is the breadth of alkene classes that can be employed, including non-activated alkenes, which have so far been elusive for previous strategies . A rigorous mechanistic investigation, in conjunction with DFT computation, was undertaken in order to better understand the physical nature of bicyclo [1.1.0]butyl radical cations .
Propriétés
IUPAC Name |
1-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECDJPMXUAMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481310 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-cyclobutanecarbaldehyde | |
CAS RN |
1469-83-6 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

